4-etilsulfonil-2-nitrofenol

Descripción general

Descripción

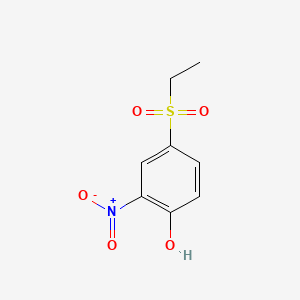

4-(Ethylsulphonyl)-2-nitrophenol is a useful research compound. Its molecular formula is C8H9NO5S and its molecular weight is 231.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Ethylsulphonyl)-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Ethylsulphonyl)-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Ciencia Ambiental: Eliminación de Contaminantes Orgánicos

El 4-etilsulfonil-2-nitrofenol ha sido estudiado por su potencial en la ciencia ambiental, particularmente en la eliminación de contaminantes orgánicos peligrosos de efluentes industriales . La capacidad del compuesto para sufrir reacciones de reducción lo hace valioso en procesos destinados a reducir la toxicidad de contaminantes orgánicos, como tintes y fenoles, en las aguas residuales.

Investigación Médica: Proteómica

En la investigación médica, particularmente en la proteómica, el this compound se utiliza como herramienta bioquímica. Su reactividad con varias enzimas y proteínas permite a los investigadores estudiar la complejidad del proteoma y comprender los mecanismos de la enfermedad a nivel molecular .

Industria Textil: Síntesis de Tintes y Tratamiento de Aguas Residuales

La industria textil se beneficia del uso de this compound en la síntesis de tintes. Sirve como intermedio en la creación de tintes complejos con las propiedades deseadas. Además, su papel en el tratamiento de aguas residuales textiles, ayudando a eliminar los tintes sintéticos, es de gran importancia ambiental .

Inhibición de la Corrosión

El this compound se explora como inhibidor de la corrosión. Su estructura molecular le permite adsorberse en las superficies metálicas, formando una capa protectora que reduce la velocidad de corrosión, lo cual es crucial para extender la vida útil de la maquinaria e infraestructura industriales .

Desarrollo de Indicadores de pH

Debido a sus propiedades de cambio de color bajo diferentes condiciones de pH, el this compound se utiliza en el desarrollo de indicadores de pH. Puede indicar la acidez o alcalinidad de una solución, lo cual es esencial en varios procesos químicos y experimentos de laboratorio .

Catálisis y Síntesis Química

En el campo de la catálisis, el this compound es parte de la investigación para desarrollar nuevos catalizadores que puedan mejorar la eficiencia de las reacciones químicas. Su grupo nitro juega un papel vital en la facilitación de los procesos de transferencia de electrones, lo que lo convierte en un candidato para sintetizar catalizadores más efectivos .

Actividad Biológica

4-(Ethylsulphonyl)-2-nitrophenol is an organic compound notable for its unique chemical structure, which includes both an ethylsulphonyl group and a nitro group attached to a phenolic ring. This combination potentially enhances its biological activity, making it a subject of interest in various fields, including pharmaceuticals and agrochemicals.

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 217.22 g/mol

- Structure : The compound features a nitro group (-NO) at the ortho position relative to the hydroxyl group (-OH) on the phenol ring and an ethylsulphonyl group (-SOCH) at the para position.

Biological Activity

The biological activity of 4-(Ethylsulphonyl)-2-nitrophenol has been investigated through various studies, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

Pharmacological Effects

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, nitrophenolic compounds are known to inhibit bacterial growth by interfering with cellular processes. The presence of the ethylsulphonyl group may further enhance this activity by increasing membrane permeability or altering metabolic pathways.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. Studies on structurally related compounds suggest that sulphonamide derivatives can inhibit carbonic anhydrase, which is critical for maintaining acid-base balance in organisms .

- Toxicity Studies : Toxicological assessments have shown that nitrophenols can exhibit acute toxicity in various biological models. The specific toxicity profile of 4-(Ethylsulphonyl)-2-nitrophenol remains to be fully characterized but is expected to follow trends observed in similar compounds, such as irritation and cytotoxic effects.

Study 1: Antimicrobial Efficacy

A study conducted on related nitrophenolic compounds demonstrated significant antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus. The study suggested that the introduction of an ethylsulphonyl group could enhance this effect due to increased lipophilicity and better interaction with bacterial membranes.

Study 2: Enzyme Inhibition

In a comparative analysis of various sulfonamide derivatives, it was found that modifications at the para position significantly affected enzyme inhibitory potency. The ethylsulphonyl substitution in 4-(Ethylsulphonyl)-2-nitrophenol is hypothesized to improve binding affinity to target enzymes, although specific IC50 values for this compound are yet to be published.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Methylsulfonyl)-2-nitrophenol | Methylsulfonyl group | Moderate antibacterial activity |

| 4-Nitrophenol | Nitro group at para position | Well-studied; exhibits high toxicity |

| 4-Ethoxy-2-nitrophenol | Ethoxy group instead of sulfonyl | Lower antimicrobial activity |

The structural diversity among these compounds significantly influences their biological activities, with variations in functional groups leading to different reactivity profiles.

Propiedades

IUPAC Name |

4-ethylsulfonyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-2-15(13,14)6-3-4-8(10)7(5-6)9(11)12/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMLLKMQYTWRJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40234044 | |

| Record name | 4-(Ethylsulphonyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84996-11-2 | |

| Record name | 4-(Ethylsulfonyl)-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84996-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Ethylsulfonyl)-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084996112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Ethylsulphonyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(ethylsulphonyl)-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Ethylsulfonyl)-2-nitrophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP2F7T9DFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.